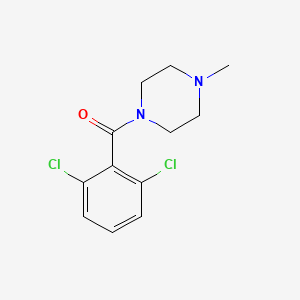
5-(3,3-dimethyl-2-oxobutoxy)-7-methyl-4-propyl-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,3-dimethyl-2-oxobutoxy)-7-methyl-4-propyl-2H-chromen-2-one, commonly known as DMO-CAP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. DMO-CAP belongs to the class of coumarin derivatives and has been studied for its biochemical and physiological effects, mechanism of action, and potential future directions in drug development.
作用機序
The mechanism of action of DMO-CAP involves the inhibition of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, DMO-CAP can alter the expression of genes involved in cell proliferation, differentiation, and apoptosis, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
DMO-CAP has been shown to have various biochemical and physiological effects. Studies have shown that DMO-CAP can induce oxidative stress, activate the p53 pathway, and inhibit angiogenesis, which are all mechanisms involved in the inhibition of cancer cell growth. Additionally, DMO-CAP has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for the treatment of various inflammatory diseases.
実験室実験の利点と制限
One of the significant advantages of DMO-CAP in lab experiments is its low toxicity profile, making it feasible for further research. Additionally, DMO-CAP can be synthesized in large quantities, making it readily available for further studies. However, one of the limitations of DMO-CAP is its poor solubility in water, which can limit its use in certain experiments.
将来の方向性
There are various potential future directions in the development of DMO-CAP as a therapeutic agent. One of the significant directions is the optimization of its pharmacological properties, such as improving its solubility and bioavailability. Additionally, further studies are needed to investigate the potential of DMO-CAP in combination with other therapeutic agents for the treatment of cancer and other diseases. Furthermore, the development of DMO-CAP analogs with improved pharmacological properties could lead to the discovery of more potent and selective therapeutic agents.
Conclusion
In conclusion, DMO-CAP is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. The compound has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions in drug development. Further studies are needed to investigate the potential of DMO-CAP as a therapeutic agent for the treatment of cancer and other diseases.
合成法
The synthesis of DMO-CAP involves the reaction of 7-hydroxy-4-propylcoumarin with ethyl 3,3-dimethyl-2-oxobutanoate in the presence of a base catalyst. The resulting product is then purified through column chromatography to obtain pure DMO-CAP. The synthesis of DMO-CAP is relatively simple, and the compound can be synthesized in large quantities, making it feasible for further research.
科学的研究の応用
DMO-CAP has been studied for its potential therapeutic properties in various scientific research applications. One of the significant applications of DMO-CAP is in the treatment of cancer. Studies have shown that DMO-CAP can inhibit cell proliferation, induce apoptosis, and reduce tumor growth in various cancer cell lines, including breast, colon, and lung cancer cells.
特性
IUPAC Name |
5-(3,3-dimethyl-2-oxobutoxy)-7-methyl-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O4/c1-6-7-13-10-17(21)23-15-9-12(2)8-14(18(13)15)22-11-16(20)19(3,4)5/h8-10H,6-7,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTUMLFKDPZXGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,3-dimethyl-2-oxobutoxy)-7-methyl-4-propyl-2H-chromen-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-bromo-N'-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5692619.png)
![1-(2-furylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5692622.png)
![7-[(4-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5692626.png)
![N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B5692630.png)


![2-[5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5692642.png)
![4-methyl-3-({[(4-methylbenzyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5692650.png)
![N-isopropyl-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5692655.png)

![4-[2-(dimethylamino)vinyl]-3-nitrobenzonitrile](/img/structure/B5692684.png)
![N-(2,4-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5692685.png)
![methyl 3-{[(4-chlorophenyl)sulfonyl]amino}-4-methylbenzoate](/img/structure/B5692712.png)
![methyl 2-({2-[(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B5692716.png)